molecular formula C6HBrF3I B2407412 2-Bromo-3,4,5-trifluoroiodobenzene CAS No. 530145-58-5

2-Bromo-3,4,5-trifluoroiodobenzene

Cat. No.: B2407412
CAS No.: 530145-58-5
M. Wt: 336.878
InChI Key: ZLOJTBMNSZMLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-Bromo-3,4,5-trifluoroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-trifluoroiodobenzene is not clear as it is primarily used for research purposes .

Safety and Hazards

As with any chemical, handling 2-Bromo-3,4,5-trifluoroiodobenzene requires appropriate safety measures. It’s important to avoid dust formation, inhalation, and contact with skin or eyes .

Preparation Methods

The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-3,4,5-trifluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in synthetic applications.

Properties

IUPAC Name

4-bromo-1,2,3-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOJTBMNSZMLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.